molecular formula C21H27NO6 B11161805 (2-((4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoyl)-L-alloisoleucine

(2-((4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoyl)-L-alloisoleucine

Cat. No.: B11161805
M. Wt: 389.4 g/mol
InChI Key: GDLHEECSLQKGOI-ARZWFYJMSA-N
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Description

2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification and activation steps, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromen derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets. The chromen moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity, leading to anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core and exhibit similar biological activities.

    Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.

    Quinone derivatives: Formed through the oxidation of chromen compounds and have significant biological activities.

Uniqueness

2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamido and methylpentanoic acid moieties enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S,3R)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C21H27NO6/c1-6-11(3)18(21(25)26)22-20(24)13(5)27-16-9-8-15-14(7-2)10-17(23)28-19(15)12(16)4/h8-11,13,18H,6-7H2,1-5H3,(H,22,24)(H,25,26)/t11-,13?,18+/m1/s1

InChI Key

GDLHEECSLQKGOI-ARZWFYJMSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H]([C@H](C)CC)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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